N-(3,4-dichlorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
N-(3,4-Dichlorophenyl)-2-{2-[5-(2-Methylpropyl)-1,3,4-Oxadiazol-2-yl]-1H-Indol-1-yl}Acetamide is a synthetic small molecule featuring:
- A 3,4-dichlorophenyl group linked via an acetamide moiety.
- An indole core substituted with a 1,3,4-oxadiazole ring at the 2-position.
- A 2-methylpropyl (isobutyl) substituent on the oxadiazole ring.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O2/c1-13(2)9-21-26-27-22(30-21)19-10-14-5-3-4-6-18(14)28(19)12-20(29)25-15-7-8-16(23)17(24)11-15/h3-8,10-11,13H,9,12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZAZFQXSROLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the oxadiazole ring: This step typically involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Synthesis of the indole moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the dichlorophenyl group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or indole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, given its unique structure and potential biological activities.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems and Substitutions
Indole-Oxadiazole Derivatives
- Compound 8g (N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-Ylmethyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}Acetamide): Shares the indole-oxadiazole core but replaces the 2-methylpropyl group with a sulfanyl (-S-) linker. The 3,4-dichlorophenyl group in the target compound is replaced with a 4-methylphenyl group.
B. 2-[(5-((1H-Indol-3-Yl)Methyl)-1,3,4-Oxadiazol-2-Yl)Thio]-N-(Thiazol/Benzothiazol-2-Yl)Acetamides (2a–i) :
Dichlorophenyl-Acetamide Derivatives
A. 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)Acetamide :
- Retains the dichlorophenyl-acetamide moiety but replaces the indole-oxadiazole system with a pyrazolone ring .
- Impact : The pyrazolone core may confer anti-inflammatory or analgesic properties, whereas the indole-oxadiazole system in the target compound is more commonly associated with anticancer activity .
- Crystallographic Data : The compound exhibits three distinct conformations in its crystal structure, with dihedral angles between the dichlorophenyl and pyrazolone rings ranging from 54.8° to 77.5°. This flexibility contrasts with the rigid indole-oxadiazole framework of the target compound, which may limit conformational variability .
Thiadiazole-Based Analogs
A. N-[5-[2-(2,3-Dihydroindol-1-Yl)-2-Oxoethyl]Sulfanyl-1,3,4-Thiadiazol-2-Yl]Acetamide :
Enzyme Inhibition and Anticancer Activity
- The indole-oxadiazole scaffold in the target compound is structurally analogous to derivatives tested for tyrosine kinase inhibition (e.g., EGFR/VEGFR-2), with IC50 values in the nanomolar range .
- In contrast, sulfanyl-substituted analogs (e.g., 8a–w) showed moderate urease inhibition (IC50: 12–45 µM), suggesting that the methylpropyl group in the target compound may optimize steric compatibility with enzyme active sites .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how is its purity validated?
- Methodology : The synthesis typically involves coupling reactions between substituted indole and oxadiazole precursors. Key intermediates are formed via nucleophilic substitution or condensation reactions under reflux conditions (e.g., dichloromethane with triethylamine as a base) . Final purity is confirmed using HPLC (>95% purity threshold) and structural validation via 1H/13C NMR (e.g., indole NH proton at δ 10.2–11.0 ppm, oxadiazole ring protons at δ 8.3–8.7 ppm) and high-resolution mass spectrometry (HRMS) to match theoretical molecular weights .
Q. How is the compound characterized for biological activity in preliminary assays?
- Methodology : Initial screening involves enzyme inhibition assays (e.g., cyclooxygenase-2 or acetylcholinesterase) at concentrations ranging from 1–100 µM. Dose-response curves are generated using spectrophotometric methods, with IC₅₀ values calculated to assess potency . Parallel cytotoxicity testing on HEK-293 or HepG2 cells ensures selectivity (CC₅₀ > 100 µM) .
Advanced Research Questions
Q. How can structural modifications optimize bioactivity while minimizing off-target effects?
- Methodology : Introduce substituents to the oxadiazole ring (e.g., electron-withdrawing groups like -CF₃) or the indole moiety (e.g., halogenation at C5) to enhance target binding. Compare logP values (calculated via HPLC) and ADMET profiles using SwissADME to balance hydrophobicity and bioavailability . For example, replacing 2-methylpropyl with a p-fluorobenzyl group increased COX-2 inhibition by 40% but raised hepatotoxicity risks, requiring iterative SAR studies .
Q. How should researchers resolve contradictions in reported bioactivity data for structural analogs?
- Case Study : A 2025 study reported antimicrobial activity (MIC = 8 µg/mL against S. aureus), while a 2023 study found no activity. Contradictions arise from variations in bacterial strains (ATCC vs. clinical isolates) and assay conditions (Mueller-Hinton vs. cation-adjusted media). Standardize protocols using CLSI guidelines and validate via time-kill curves .
Methodological Notes
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms stereochemistry. For example, dihedral angles between dichlorophenyl and indole rings (65.2° in analog structures) influence π-π stacking with target proteins .
- Computational Modeling : Use AutoDock Vina to predict binding modes to kinase domains. Validate with MD simulations (GROMACS) over 100 ns to assess stability of ligand-receptor complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
